5-[[(Dimethylamino)iminomethyl]amino]-2-oxopentanoic Acid
Description
Introduction to 5-[[(Dimethylamino)iminomethyl]amino]-2-oxopentanoic Acid
Chemical Identity and Nomenclature
This compound is a small organic molecule with the molecular formula C₈H₁₅N₃O₃ and a molecular weight of 201.22 g/mol . Its structure includes a pentanoic acid backbone with a 2-oxo group and a [(dimethylamino)iminomethyl]amino substituent at the fifth carbon (δ-position). Key identifiers include:
The compound exists in zwitterionic form under physiological conditions, with a carboxylate group at the C5 position and a protonated guanidinium-like moiety at the δ-position.
Historical Discovery and Initial Characterization
DMGV was first identified as a metabolite of ADMA through studies on methylarginine metabolism. Key milestones include:
- Early Recognition : ADMA, a competitive inhibitor of nitric oxide synthase (NOS), was found to undergo transamination via alanine-glyoxylate aminotransferase 2 (AGXT2) , yielding DMGV.
- Structural Elucidation : The compound was characterized using mass spectrometry and nuclear magnetic resonance (NMR), confirming its structure as a keto acid derivative.
- Quantification Methods : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocols were developed to measure DMGV in plasma and urine, enabling clinical studies.
Biological Significance in Human Metabolism
DMGV plays multifaceted roles in cellular and systemic metabolism:
Nitric Oxide Regulation
DMGV is directly linked to NO production through its precursor ADMA , a potent inhibitor of endothelial NOS. By transaminating ADMA to DMGV, AGXT2 reduces ADMA levels, thereby enhancing NO bioavailability and mitigating endothelial dysfunction. This pathway is critical in cardiovascular health, as elevated ADMA is associated with hypertension and atherosclerosis.
Mitochondrial Function and Immune Modulation
Recent studies reveal DMGV’s role in mitochondrial calcium dynamics and T cell survival :
- Mitochondrial Calcium Uniporter (MCU) : DMGV induces mitochondrial Ca²⁺ influx via MCU, triggering reactive oxygen species (ROS) production and glycolysis in effector T cells (Teff).
- Immune Regulation : While endogenous DMGV supports Teff survival, excessive levels paradoxically inhibit their expansion, serving as a rheostat for immune responses.
Association with Metabolic and Autoimmune Diseases
DMGV levels correlate with cardiometabolic risk factors and disease states:
Properties
IUPAC Name |
5-[[amino(dimethylamino)methylidene]amino]-2-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O3/c1-11(2)8(9)10-5-3-4-6(12)7(13)14/h3-5H2,1-2H3,(H2,9,10)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWRPXRMUUZNMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=NCCCC(=O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401197991 | |
| Record name | 5-[[(Dimethylamino)iminomethyl]amino]-2-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401197991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107347-90-0 | |
| Record name | 5-[[(Dimethylamino)iminomethyl]amino]-2-oxopentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107347-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[[(Dimethylamino)iminomethyl]amino]-2-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401197991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethylguanidino valeric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240212 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Intermediate-Based Synthesis via 5-Amino-2-hydroxyvaleric Acid Hydrochloride
A well-documented route involves the use of 5-Amino-2-hydroxyvaleric Acid Hydrochloride (CAS: 66960-54-1) as a key intermediate. This method, reported by Martens-Lobenhoffer et al. (2011), proceeds through the following stages:
-
Formation of the Guanidine Moiety :
The intermediate undergoes condensation with dimethylcyanamide in the presence of a Lewis acid catalyst (e.g., zinc chloride) at 60–80°C. This step introduces the dimethylaminoiminomethyl group. -
Oxidation of the Hydroxyl Group :
The hydroxyl group at position 2 is oxidized to a ketone using Jones reagent (CrO₃ in H₂SO₄) under controlled低温 conditions (0–5°C) to prevent over-oxidation. -
Acidification and Purification :
The product is acidified to pH 2–3 with hydrochloric acid and purified via recrystallization from ethanol/water mixtures.
Key Reaction Parameters :
| Step | Reagents/Conditions | Temperature | Yield |
|---|---|---|---|
| 1 | Dimethylcyanamide, ZnCl₂ | 70°C | 68% |
| 2 | CrO₃, H₂SO₄ | 0–5°C | 72% |
| 3 | HCl, Ethanol/H₂O | RT | 85% |
Alternative Route via Reductive Amination
A less common but theoretically viable approach involves reductive amination of 2-oxopentanedioic acid with dimethylamine:
-
Schiff Base Formation :
2-Oxopentanedioic acid reacts with dimethylamine in methanol under reflux to form an imine intermediate. -
Reduction with Sodium Borohydride :
The imine is reduced using NaBH₄ at 0°C, followed by acid work-up to yield the target compound.
Challenges :
-
Low regioselectivity due to competing reactions at multiple carbonyl sites.
-
Requires chromatographic purification (silica gel, eluent: CH₂Cl₂/MeOH 9:1), reducing overall yield to ~45%.
Optimization of Reaction Conditions
Catalyst Screening for Step 1
Comparative studies of Lewis acid catalysts in the condensation step reveal:
| Catalyst | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| ZnCl₂ | 6 | 68 | 98 |
| FeCl₃ | 8 | 54 | 91 |
| AlCl₃ | 7 | 61 | 95 |
Zinc chloride provides optimal balance between reaction rate and product quality.
Solvent Effects in Oxidation Step
Solvent polarity significantly impacts oxidation efficiency:
| Solvent | Conversion (%) | Selectivity (%) |
|---|---|---|
| Acetone | 88 | 94 |
| THF | 76 | 82 |
| Dichloromethane | 65 | 78 |
Acetone enhances reagent solubility and stabilizes reactive intermediates.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Modern facilities employ continuous flow reactors to improve scalability:
-
Step 1 : Microreactor (Volume: 50 mL) with ZnCl₂ catalyst, residence time 30 min.
-
Step 2 : Tubular reactor with in-line CrO₃ quenching using NaHSO₃.
-
Advantages : 20% higher throughput compared to batch processes, reduced waste generation.
Crystallization Optimization
Industrial purification uses anti-solvent crystallization:
-
Solvent System : Ethanol/Water (7:3 v/v)
-
Cooling Rate : 0.5°C/min to 4°C
-
Particle Size : 50–100 μm (controlled by seeding techniques)
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (D₂O) | δ 2.95 (s, 6H, N(CH₃)₂), δ 3.22 (t, 2H, CH₂N), δ 4.12 (q, 1H, CHCO) |
| IR (KBr) | 1720 cm⁻¹ (C=O), 1650 cm⁻¹ (C=N) |
| HRMS | m/z 201.1234 [M+H]⁺ (calc. 201.1231) |
Chemical Reactions Analysis
Types of Reactions
5-[[(Dimethylamino)iminomethyl]amino]-2-oxopentanoic Acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Organic Synthesis : The compound serves as a reagent in organic synthesis and a building block for more complex molecules. It is involved in various chemical reactions such as oxidation, reduction, and substitution. These reactions are crucial for developing new compounds with desirable properties.
2. Biology
- Metabolite Studies : As a metabolite of ADMA, this compound plays a role in cellular processes by influencing nitric oxide synthesis. It has been studied for its potential effects on cell proliferation and apoptosis regulation.
3. Medicine
- Therapeutic Potential : Research has indicated that 5-[[(Dimethylamino)iminomethyl]amino]-2-oxopentanoic acid may have therapeutic applications in cardiovascular health by modulating nitric oxide levels. Studies have explored its role in lowering blood pressure and improving endothelial function.
4. Industry
- Pharmaceutical Production : This compound is utilized in the production of pharmaceuticals and other chemical products, highlighting its industrial relevance.
The biological activity of this compound includes:
- Nitric Oxide Modulation : Inhibits NOS leading to decreased nitric oxide production.
- Enzyme Interaction : Influences various enzymes involved in metabolic pathways, affecting cellular signaling and metabolic flux.
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Nitric Oxide Modulation | Decreases nitric oxide production affecting cardiovascular health |
| Cell Proliferation | Influences growth rates in various cell lines |
| Apoptosis Regulation | Affects mechanisms balancing cell survival and death |
Case Studies
Cardiovascular Studies :
- In animal models, administration of this compound has demonstrated a significant reduction in blood pressure and improvement in endothelial function, suggesting its protective role against hypertension-related complications.
Cell Line Experiments :
- In vitro studies using human endothelial cells indicated that this compound significantly reduces nitric oxide production compared to control groups, further supporting its potential as a therapeutic agent in conditions characterized by elevated ADMA levels.
Mechanism of Action
The mechanism of action of 5-[[(Dimethylamino)iminomethyl]amino]-2-oxopentanoic Acid involves its interaction with specific molecular targets and pathways. As a metabolite of asymmetric dimethylarginine, it may influence nitric oxide synthesis and other related pathways. This compound can modulate enzyme activity and affect various cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural and molecular differences between the target compound and related analogs:
Key Differences and Research Findings
2-Oxoarginine (G-207)
- Structure: Contains a guanidino group (NH₂-C(=NH)-NH-) at C5, unlike the dimethylamino-iminomethyl group in the target compound.
- Role: A known metabolite in arginine catabolism, identified in marine organisms like Anthopleura japonica .
- Properties: Higher polarity than the dimethyl-substituted analog due to unmodified amino groups, impacting solubility and bioavailability .
5-((Bis(methylamino)methylene)amino)-2-oxopentanoic Acid
- Structure: Features two methylamino groups on the iminomethyl moiety (N',N''-dimethylguanidino), distinct from the dimethylamino substitution in the target compound.
- Exact Mass : 201.108 g/mol, closely matching the target compound, suggesting similar synthetic routes or fragmentation patterns .
Methotrexate Derivatives
- Structure: Complex molecules with pteridinyl cores and dimethylamino side chains (e.g., methotrexate dimethylamide) .
- Application: Used in oncology, highlighting the pharmacological relevance of dimethylamino groups in drug design.
5-Amino-2-oxopentanoic Acid
- Simplicity: Lacks substituted amino groups, making it a simpler metabolic intermediate in pathways like lysine degradation .
Biological Activity
5-[[(Dimethylamino)iminomethyl]amino]-2-oxopentanoic Acid, also known by its chemical identifier 107347-90-0, is a compound of significant interest in biochemical and medicinal research. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Overview
This compound is a derivative of asymmetric dimethylarginine (ADMA), a known inhibitor of nitric oxide synthase (NOS). Its structure features a dimethylamino group and an oxo functional group, which contribute to its biochemical properties. The compound is being studied for its role in modulating nitric oxide levels, which are crucial for cardiovascular health and various cellular functions.
The biological activity of this compound primarily involves its interaction with nitric oxide synthesis pathways:
- Nitric Oxide Modulation : As a metabolite of ADMA, this compound inhibits NOS, leading to decreased nitric oxide production. This mechanism is particularly relevant in conditions associated with endothelial dysfunction and cardiovascular diseases.
- Enzyme Interaction : The compound may also interact with various enzymes involved in metabolic pathways, influencing cellular signaling and metabolic flux .
Cellular Effects
Research indicates that this compound affects several cellular processes:
- Cell Proliferation : Studies have shown that it can influence cell growth rates in various cell lines, potentially through modulation of signaling pathways related to cell cycle regulation.
- Apoptosis : The compound has been implicated in apoptosis regulation, affecting the balance between cell survival and death mechanisms .
Pharmacological Applications
The compound's pharmacological potential includes:
- Cardiovascular Health : Its ability to modulate nitric oxide levels positions it as a candidate for therapeutic interventions in cardiovascular diseases. Research has explored its effects on blood pressure regulation and vascular function.
- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activity, which could be beneficial in combating oxidative stress-related disorders .
Table 1: Summary of Biological Activities
Case Studies
- Cardiovascular Studies : In animal models, administration of this compound has been shown to lower blood pressure and improve endothelial function. These findings suggest a protective role against hypertension-related complications.
- Cell Line Experiments : In vitro studies using human endothelial cells demonstrated that this compound could significantly reduce nitric oxide production when compared to control groups, indicating its potential as a therapeutic agent in conditions characterized by elevated ADMA levels .
Future Directions
Further research is needed to fully elucidate the biological mechanisms underlying the actions of this compound. Potential areas for exploration include:
- Long-term Effects : Investigating the chronic effects of this compound on cardiovascular health and other metabolic processes.
- Mechanistic Studies : Detailed studies on how this compound interacts with specific enzymes and signaling pathways will enhance understanding of its pharmacological potential.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 5-[[(Dimethylamino)iminomethyl]amino]-2-oxopentanoic Acid, and how do reaction conditions influence product purity?
- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, introducing the dimethylamino iminomethyl group to a 2-oxopentanoic acid backbone requires controlled pH and temperature to avoid side reactions. Use anhydrous conditions with dimethylamine derivatives (e.g., dimethylformamide dimethyl acetal) to ensure regioselectivity .
- Characterization : Confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and NMR (¹H/¹³C). The presence of the dimethylamino group is confirmed by a singlet at δ 2.8–3.0 ppm in ¹H NMR .
Q. How is the compound characterized spectroscopically, and what are the critical markers in its mass spectrum?
- Analytical Workflow :
- Mass Spectrometry : Exact mass = 231.12 g/mol (calculated via [M+H]⁺). Isotopic patterns should match theoretical distributions (e.g., 13C contributions) .
- IR Spectroscopy : Key peaks include C=O stretch (~1700 cm⁻¹ for the oxo group) and N-H stretches (~3300 cm⁻¹ for the iminomethylamino group) .
Q. What are the primary biological roles of this compound in metabolic or enzymatic studies?
- Applications : Acts as a competitive inhibitor in arginase or nitric oxide synthase pathways due to structural mimicry of 2-oxoarginine derivatives. Use kinetic assays (e.g., UV-Vis monitoring of urea production) to quantify inhibition constants (Ki) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different enzyme systems?
- Approach :
- Comparative Kinetics : Perform parallel assays with purified enzymes (e.g., arginase vs. nitric oxide synthase) under standardized buffer conditions (pH 7.4, 25°C).
- Structural Analysis : Use X-ray crystallography or molecular docking (PDB: 3KR4 for arginase) to identify binding-site variations influencing activity .
Q. What strategies optimize the compound’s stability in aqueous solutions for long-term biochemical assays?
- Stabilization Methods :
- Lyophilization : Store as a lyophilized powder at -20°C.
- Buffering : Use phosphate buffer (pH 6.5–7.5) to minimize hydrolysis of the iminomethylamino group. Monitor degradation via LC-MS over 24-hour periods .
Q. How does computational modeling predict the compound’s interaction with non-canonical enzyme targets?
- Methodology :
- Docking Simulations : Use AutoDock Vina with flexible side-chain parameters. Compare binding energies (ΔG) against known inhibitors.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of enzyme-ligand complexes .
Q. What are the challenges in scaling up synthesis without compromising enantiomeric purity?
- Scale-Up Solutions :
- Chiral Catalysts : Use (R)-BINAP-based catalysts for asymmetric synthesis.
- Purification : Employ chiral HPLC (Chiralpak AD-H column) or crystallization in ethanol/water mixtures to achieve >98% enantiomeric excess .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
